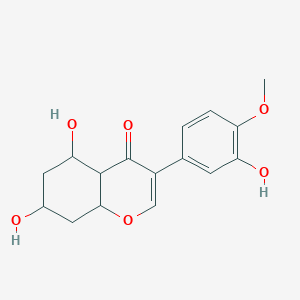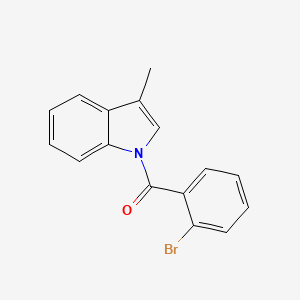
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a bromophenyl group and a methyl-indole moiety, making it a valuable subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-methylindole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromophenyl)(1H-indol-1-yl)methanone
- (2-Bromophenyl)(3-methyl-1H-indol-2-yl)methanone
- (2-Bromophenyl)(3-methyl-1H-indol-3-yl)methanone
Uniqueness
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group on the indole ring can significantly impact its chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C16H12BrNO |
|---|---|
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
(2-bromophenyl)-(3-methylindol-1-yl)methanone |
InChI |
InChI=1S/C16H12BrNO/c1-11-10-18(15-9-5-3-6-12(11)15)16(19)13-7-2-4-8-14(13)17/h2-10H,1H3 |
Clé InChI |
XTDJSTKDZHBDQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)C(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


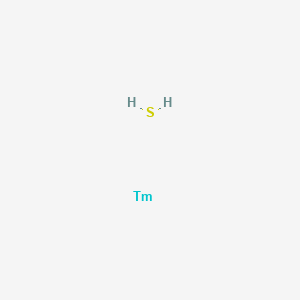
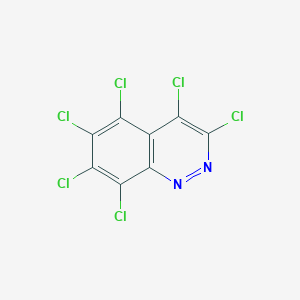
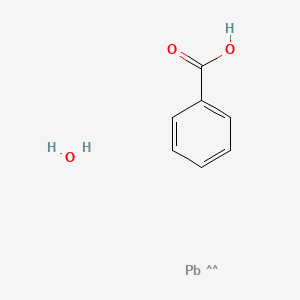
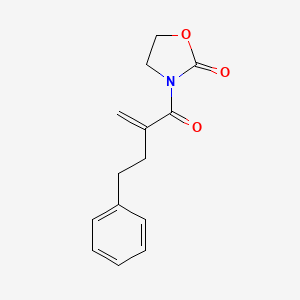


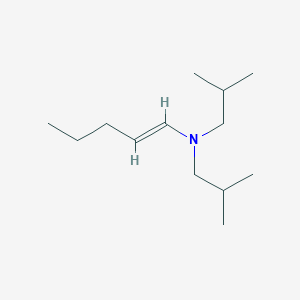
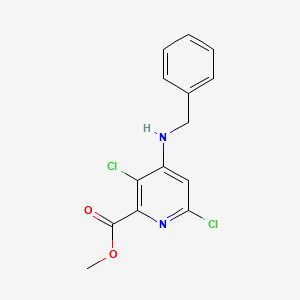
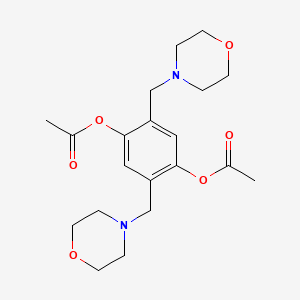
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
